molecular formula C14H10FN3OS B11946394 1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea CAS No. 26135-19-3

1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea

Cat. No.: B11946394
CAS No.: 26135-19-3
M. Wt: 287.31 g/mol
InChI Key: MEYMGEFEKABTNX-UHFFFAOYSA-N
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Description

1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea is a chemical compound that features a benzothiazole ring and a fluorophenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea typically involves the reaction of 2-aminobenzothiazole with 2-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzothiazole ring and fluorophenyl group can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Benzothiazolyl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.

    1-(2-Benzothiazolyl)-3-(4-fluorophenyl)urea: Has the fluorine atom in a different position on the phenyl ring.

    1-(2-Benzothiazolyl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of fluorine.

Uniqueness

1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets.

Properties

CAS No.

26135-19-3

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)urea

InChI

InChI=1S/C14H10FN3OS/c15-9-5-1-2-6-10(9)16-13(19)18-14-17-11-7-3-4-8-12(11)20-14/h1-8H,(H2,16,17,18,19)

InChI Key

MEYMGEFEKABTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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